molecular formula C14H30OS B14730415 Tridecane, 1-(methylsulfinyl)- CAS No. 5931-51-1

Tridecane, 1-(methylsulfinyl)-

Cat. No.: B14730415
CAS No.: 5931-51-1
M. Wt: 246.45 g/mol
InChI Key: OJAUIBMFJFLOOJ-UHFFFAOYSA-N
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Description

Tridecane, 1-(methylsulfinyl)- is a sulfur-containing alkane derivative characterized by a methylsulfinyl (CH₃S(O)-) group attached to the terminal carbon of a tridecane backbone (C₁₃H₂₈). While direct studies on this compound are sparse in the provided evidence, its structural analogs and related sulfinyl compounds offer insights into its physicochemical and biological properties. For example, sulfinyl groups are known to influence solubility, volatility, and biological interactions, as seen in nematicidal volatile organic compounds (VOCs) produced by Fusarium oxysporum .

Properties

CAS No.

5931-51-1

Molecular Formula

C14H30OS

Molecular Weight

246.45 g/mol

IUPAC Name

1-methylsulfinyltridecane

InChI

InChI=1S/C14H30OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15/h3-14H2,1-2H3

InChI Key

OJAUIBMFJFLOOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 1-(methylsulfinyl)- typically involves the oxidation of tridecyl methyl sulfide. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired sulfoxide .

Industrial Production Methods: Industrial production methods for Tridecane, 1-(methylsulfinyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tridecane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tridecane, 1-(methylsulfinyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones. It serves as a model compound for studying sulfoxide chemistry .

Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties .

Medicine: Tridecane, 1-(methylsulfinyl)- is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Tridecane, 1-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

a. n-Tridecane (CAS 629-50-5)

  • Structure : A linear alkane (C₁₃H₂₈) without functional groups.
  • Properties: Nonpolar, low solubility in water, and high volatility compared to sulfinyl derivatives. Used as a solvent or reference in VOC studies .

b. 1-(2-Hydroxyethoxy) Tridecane

  • Structure : Tridecane with a 2-hydroxyethoxy substituent.
  • Properties : Detected as a VOC in Fusarium oxysporum, this compound exhibits nematicidal activity against Meloidogyne spp. due to its oxygenated functional group .
  • Key Differences : The hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, whereas the methylsulfinyl group in 1-(methylsulfinyl)-tridecane may confer stronger electrophilic character.

c. Methyl 1-Propenyl Trisulfide

  • Structure : A trisulfide with methyl and propenyl groups (C₄H₈S₃).
  • Properties : Found in garlic and other Allium species, it exhibits antimicrobial and insecticidal properties. The trisulfide linkage contributes to its reactivity .
  • Key Differences : Unlike 1-(methylsulfinyl)-tridecane, this compound features multiple sulfur atoms in a trisulfide chain, leading to distinct reactivity patterns (e.g., thiol-disulfide exchange).
Physicochemical Properties
Compound Boiling Point (°C) Polarity Biological Activity Source
Tridecane, 1-(methylsulfinyl)- Not reported Moderate Hypothesized nematicidal potential Inferred from
n-Tridecane 234–236 Nonpolar None reported
1-(2-Hydroxyethoxy) Tridecane Not reported High Nematicidal
Methyl 1-Propenyl Trisulfide ~150–160 Moderate Antimicrobial

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